1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene Reaction of 1-chloro-3-fluorobenzene radical cation with NH3 has been investigated by FT-ICR spectrometry. It reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes.

Brand Name: Vulcanchem
CAS No.: 625-98-9
VCID: VC21254346
InChI: InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H
SMILES: C1=CC(=CC(=C1)Cl)F
Molecular Formula: C6H4ClF
Molecular Weight: 130.55 g/mol

1-Chloro-3-fluorobenzene

CAS No.: 625-98-9

Cat. No.: VC21254346

Molecular Formula: C6H4ClF

Molecular Weight: 130.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-fluorobenzene - 625-98-9

Specification

CAS No. 625-98-9
Molecular Formula C6H4ClF
Molecular Weight 130.55 g/mol
IUPAC Name 1-chloro-3-fluorobenzene
Standard InChI InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H
Standard InChI Key VZHJIJZEOCBKRA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)F
Canonical SMILES C1=CC(=CC(=C1)Cl)F

Introduction

Chemical Identity and Structural Information

1-Chloro-3-fluorobenzene (CAS No. 625-98-9) is a mono-substituted benzene derivative containing both chlorine and fluorine atoms at positions 1 and 3 of the benzene ring, respectively. It belongs to the broader class of halogenated aromatic hydrocarbons, which are extensively used in organic synthesis.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect different naming conventions and structural perspectives.

ParameterInformation
IUPAC Name1-Chloro-3-fluorobenzene
Common Synonyms3-Chlorofluorobenzene, m-Chlorofluorobenzene, meta-fluorochlorobenzene
CAS Registry Number625-98-9
MDL NumberMFCD00000569
Reaxys Registry Number2039303
PubChem Substance ID87565738
EINECS210-919-0

The compound can also be found listed as m-Fluorochlorobenzene, 1-fluoro-3-chlorobenzene, and Benzene, 1-chloro-3-fluoro-, depending on the database or supplier catalog being consulted .

Molecular Structure

1-Chloro-3-fluorobenzene consists of a benzene ring with chlorine and fluorine atoms attached at the meta position relative to each other. This structural arrangement influences its chemical reactivity patterns.

Structural ParameterValue
Molecular FormulaC₆H₄ClF
Molecular Weight130.547 g/mol
Exact Mass129.998550
LogP2.42

Physical and Chemical Properties

Physical Properties

1-Chloro-3-fluorobenzene exists as a colorless to light yellow clear liquid at room temperature. Its physical properties are summarized in the following table:

PropertyValueReference
Physical State (20°C)Liquid
AppearanceColorless to light yellow clear liquid
Density1.2±0.1 g/cm³
Specific Gravity (20/20)1.23
Boiling Point127.4±13.0°C at 760 mmHg
Flash Point20.0±0.0°C
Vapor Pressure13.5±0.2 mmHg at 25°C
Index of Refraction1.502
Refractive Index1.49
Melting PointNot available

These physical properties influence the handling, storage, and application considerations for this compound in various laboratory and industrial settings.

Chemical Reactivity

The reactivity of 1-Chloro-3-fluorobenzene is primarily influenced by the presence of two electron-withdrawing halogen substituents on the aromatic ring. These halogens activate the ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution reactions relative to benzene itself.

Research has shown that when in radical cation form, 1-chloro-3-fluorobenzene undergoes specific reactions with nucleophiles like ammonia, demonstrating characteristic reactivity patterns for nucleophilic aromatic substitution . The positioning of the chlorine and fluorine atoms at the meta position relative to each other creates an interesting electronic distribution that influences reaction regioselectivity.

Synthesis and Production

Synthetic Routes

Multiple synthetic pathways can be employed to produce 1-Chloro-3-fluorobenzene. One documented route involves the synthesis from 2-Chloro-6-fluorobenzaldehyde, as noted in chemical synthesis databases . Although the complete details of this synthetic pathway aren't fully described in the available search results, it represents one of the established methods for obtaining this compound.

The literature suggests at least two synthetic routes for the preparation of 1-Chloro-3-fluorobenzene, highlighting its accessibility through different chemical transformations .

Related Research in Synthetic Chemistry

Research by U.N. Rao, J. Maguire, and E. Biehl published in ARKIVOC (2004) investigated the "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes," which includes work relevant to compounds like 1-Chloro-3-fluorobenzene . This research contributes to understanding how halogenated benzenes participate in benzyne chemistry, which is valuable for developing new synthetic methodologies.

Additionally, studies on "Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity" (J. Am. Chem. Soc., 2004) provide insights into mechanistic aspects of reactions involving halogenated aromatic compounds .

Applications and Uses

Laboratory Applications

1-Chloro-3-fluorobenzene is primarily utilized as a laboratory chemical in various organic synthesis procedures. Its unique structural features make it valuable in research settings for the preparation of more complex molecules .

Industrial and Pharmaceutical Applications

The compound serves as an important intermediate in both medicinal chemistry and liquid crystal technology . Its role in these fields stems from its ability to introduce both chlorine and fluorine functionalities into more complex molecular architectures.

In pharmaceutical development, halogenated aromatics like 1-Chloro-3-fluorobenzene can serve as building blocks for drug candidates, where the halogens may enhance binding affinity, metabolic stability, or membrane permeability of the final compounds.

Hazard ClassificationDetails
Signal WordDanger
Symbol/PictogramGHS02, GHS07
Hazard StatementsH225: Highly flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Hazard CodesF: Flammable; Xi: Irritant
Risk PhrasesR11; R36/37/38
UN NumberUN 1993
Hazard Class3
Packing GroupII
Precautionary StatementsDetails
PreventionP210: Keep away from heat/sparks/open flames/hot surfaces - No smoking
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
ResponseP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower
StorageP403+P235: Store in a well-ventilated place. Keep cool
DisposalP501: Dispose of contents/container to an approved waste disposal plant

The 2024 safety data sheet recommends handling this compound in accordance with good industrial hygiene and safety practices .

Personal Protective Equipment

When handling 1-Chloro-3-fluorobenzene, appropriate personal protective equipment (PPE) should be used:

  • Eyeshields or faceshields

  • Full-face respirator (US) or type ABEK (EN14387) respirator filter

  • Protective gloves

  • Multi-purpose combination respirator cartridge (US)

Research Findings and Chemical Significance

Reaction Mechanisms in Organic Chemistry

Research published in the Journal of the American Chemical Society has examined the reactivity patterns of dihalobenzene radical cations with ammonia in the gas phase, providing insights into nucleophilic aromatic substitution mechanisms. This work by Thölmann D and Gruetzmacher HF (1991) contributes to fundamental understanding of how compounds like 1-Chloro-3-fluorobenzene behave in certain reaction conditions .

Role in Benzyne Chemistry

The involvement of halogenated benzenes in benzyne chemistry has been specifically studied, with research focusing on the "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes" (U.N. Rao et al., 2004) . This research area is significant for developing new methodologies in organic synthesis, particularly for constructing complex aromatic systems.

Spectroscopic Identification

The compound is listed in the SDBS (AIST Spectral DB) with the reference number 4175, indicating that standard spectroscopic data is available for its identification and characterization . This spectroscopic information is valuable for researchers working with this compound in analytical contexts.

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